molecular formula C16H13NO5 B12654752 Methyl hydrogen 4-(m-aminobenzoyl)phthalate CAS No. 39973-15-4

Methyl hydrogen 4-(m-aminobenzoyl)phthalate

Cat. No.: B12654752
CAS No.: 39973-15-4
M. Wt: 299.28 g/mol
InChI Key: GPIVULLXTGIVCE-UHFFFAOYSA-N
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Description

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a phthalate core with an m-aminobenzoyl group attached. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen 4-(m-aminobenzoyl)phthalate typically involves the esterification of phthalic anhydride with m-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen 4-(m-aminobenzoyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalates, aminobenzoates, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl hydrogen 4-(m-aminobenzoyl)phthalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl hydrogen 4-(m-aminobenzoyl)phthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is unique due to its combination of a phthalate core and an m-aminobenzoyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

39973-15-4

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C16H13NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8H,17H2,1H3,(H,19,20)

InChI Key

GPIVULLXTGIVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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